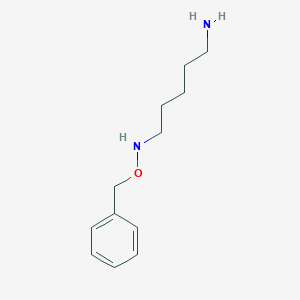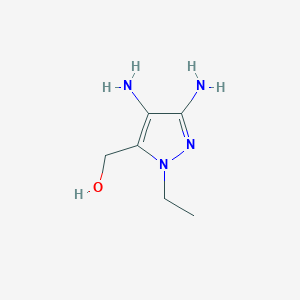
(3,4-Diamino-1-ethyl-1H-pyrazol-5-yl)methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3,4-Diamino-1-ethyl-1H-pyrazol-5-yl)methanol, also known as DEPM, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. DEPM is a pyrazole derivative that has been synthesized through various methods, and its mechanism of action and physiological effects have been studied.
Wirkmechanismus
The mechanism of action of (3,4-Diamino-1-ethyl-1H-pyrazol-5-yl)methanol is not fully understood, but it is believed to involve the formation of a complex with metal ions. (3,4-Diamino-1-ethyl-1H-pyrazol-5-yl)methanol contains two amino groups and a hydroxyl group, which can coordinate with metal ions through chelation. The resulting complex can inhibit the activity of metal-dependent enzymes or interact with DNA, leading to cytotoxicity.
Biochemische Und Physiologische Effekte
(3,4-Diamino-1-ethyl-1H-pyrazol-5-yl)methanol has been shown to exhibit cytotoxicity against various cancer cell lines, including breast cancer, lung cancer, and prostate cancer. The cytotoxicity of (3,4-Diamino-1-ethyl-1H-pyrazol-5-yl)methanol is believed to be related to its ability to chelate metal ions and inhibit metal-dependent enzymes. (3,4-Diamino-1-ethyl-1H-pyrazol-5-yl)methanol has also been shown to inhibit the growth of Mycobacterium tuberculosis, the causative agent of tuberculosis. In addition, (3,4-Diamino-1-ethyl-1H-pyrazol-5-yl)methanol has been shown to exhibit antioxidant activity and protect cells from oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
(3,4-Diamino-1-ethyl-1H-pyrazol-5-yl)methanol has several advantages as a research tool, including its easy synthesis, high stability, and low toxicity. However, (3,4-Diamino-1-ethyl-1H-pyrazol-5-yl)methanol also has some limitations, such as its poor solubility in water and some organic solvents, which can affect its bioavailability and activity. In addition, (3,4-Diamino-1-ethyl-1H-pyrazol-5-yl)methanol can interact with other metal ions in biological systems, leading to potential interference with other metal-dependent processes.
Zukünftige Richtungen
There are several future directions for research on (3,4-Diamino-1-ethyl-1H-pyrazol-5-yl)methanol. One direction is to investigate the structure-activity relationship of (3,4-Diamino-1-ethyl-1H-pyrazol-5-yl)methanol and its derivatives, in order to optimize their cytotoxicity and selectivity. Another direction is to explore the potential applications of (3,4-Diamino-1-ethyl-1H-pyrazol-5-yl)methanol in metal-organic frameworks and other materials. In addition, further studies are needed to elucidate the mechanism of action of (3,4-Diamino-1-ethyl-1H-pyrazol-5-yl)methanol and its potential interactions with other metal ions in biological systems.
Synthesemethoden
(3,4-Diamino-1-ethyl-1H-pyrazol-5-yl)methanol can be synthesized through various methods, including the reaction of 3,4-diaminopyrazole with formaldehyde and subsequent reduction, or the reaction of 3,4-diaminopyrazole with paraformaldehyde and subsequent reduction. The yield of (3,4-Diamino-1-ethyl-1H-pyrazol-5-yl)methanol can be improved by optimizing the reaction conditions, such as the reaction time, temperature, and solvent.
Wissenschaftliche Forschungsanwendungen
(3,4-Diamino-1-ethyl-1H-pyrazol-5-yl)methanol has been studied for its potential applications in various fields, including medicinal chemistry, materials science, and analytical chemistry. In medicinal chemistry, (3,4-Diamino-1-ethyl-1H-pyrazol-5-yl)methanol has been investigated as a potential drug candidate for the treatment of cancer, tuberculosis, and other diseases. In materials science, (3,4-Diamino-1-ethyl-1H-pyrazol-5-yl)methanol has been used as a building block for the synthesis of metal-organic frameworks and other materials. In analytical chemistry, (3,4-Diamino-1-ethyl-1H-pyrazol-5-yl)methanol has been used as a chelating agent for the determination of metal ions in environmental and biological samples.
Eigenschaften
CAS-Nummer |
199341-99-6 |
|---|---|
Produktname |
(3,4-Diamino-1-ethyl-1H-pyrazol-5-yl)methanol |
Molekularformel |
C6H12N4O |
Molekulargewicht |
156.19 g/mol |
IUPAC-Name |
(4,5-diamino-2-ethylpyrazol-3-yl)methanol |
InChI |
InChI=1S/C6H12N4O/c1-2-10-4(3-11)5(7)6(8)9-10/h11H,2-3,7H2,1H3,(H2,8,9) |
InChI-Schlüssel |
UADWLGUWFPLDPF-UHFFFAOYSA-N |
SMILES |
CCN1C(=C(C(=N1)N)N)CO |
Kanonische SMILES |
CCN1C(=C(C(=N1)N)N)CO |
Synonyme |
1H-Pyrazole-5-methanol, 3,4-diamino-1-ethyl- |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



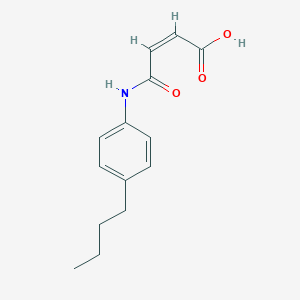
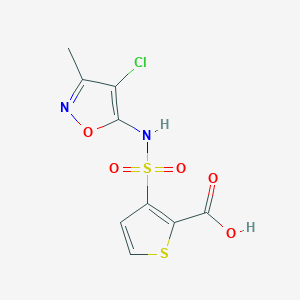
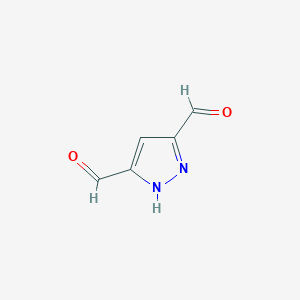
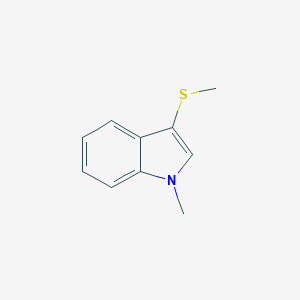
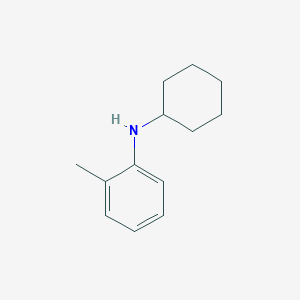
![3-bromo-1-methyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B180037.png)
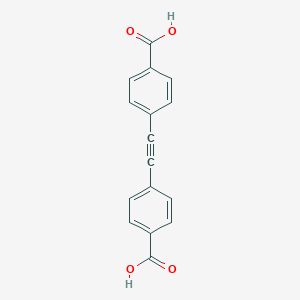
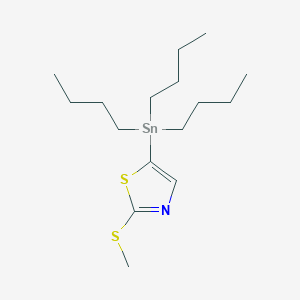
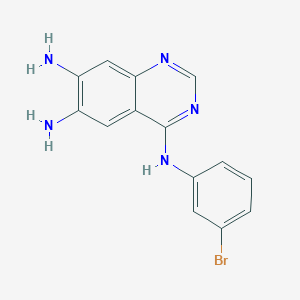
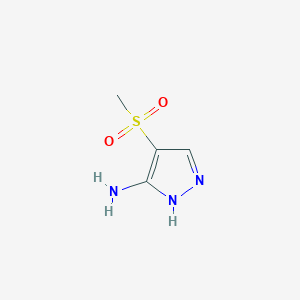
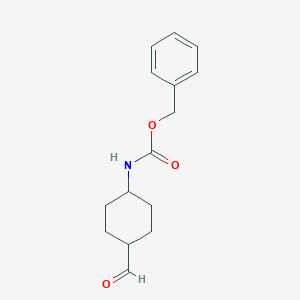
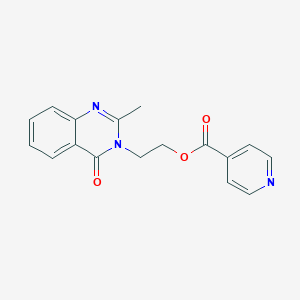
![1-[4-(Methylsulfonyl)-2-nitrophenyl]piperidine](/img/structure/B180055.png)
